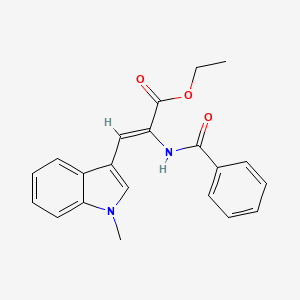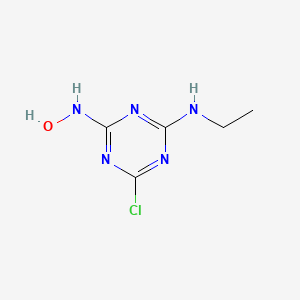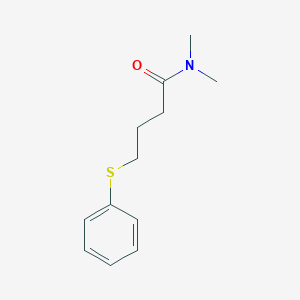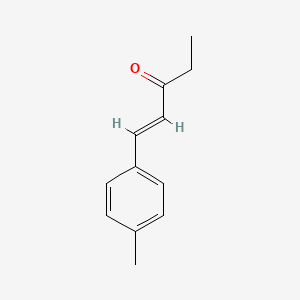
1-(p-Tolyl)pent-1-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(PARA-TOLYL)-1-PENTEN-3-ONE is an organic compound characterized by the presence of a para-tolyl group attached to a pentenone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(PARA-TOLYL)-1-PENTEN-3-ONE can be synthesized through various methods. One common approach involves the aldol condensation of para-tolualdehyde with acetone, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide or potassium hydroxide and is carried out under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of 1-(PARA-TOLYL)-1-PENTEN-3-ONE may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as zeolites or metal oxides can enhance the reaction rate and selectivity. The product is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: 1-(PARA-TOLYL)-1-PENTEN-3-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form para-toluic acid or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to 1-(para-tolyl)-1-pentanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products:
Oxidation: Para-toluic acid.
Reduction: 1-(para-tolyl)-1-pentanol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(PARA-TOLYL)-1-PENTEN-3-ONE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving carbonyl compounds.
Industry: Used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(PARA-TOLYL)-1-PENTEN-3-ONE involves its interaction with various molecular targets. The carbonyl group can form hydrogen bonds with enzymes or other proteins, influencing their activity. The para-tolyl group can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
- 1-(ortho-tolyl)-1-penten-3-one
- 1-(meta-tolyl)-1-penten-3-one
- 1-(para-tolyl)-2-penten-3-one
Uniqueness: 1-(PARA-TOLYL)-1-PENTEN-3-ONE is unique due to the specific positioning of the para-tolyl group, which influences its chemical reactivity and interaction with other molecules. This positional isomerism can lead to differences in physical properties, such as boiling point and solubility, as well as variations in biological activity.
Propiedades
Número CAS |
69849-80-5 |
|---|---|
Fórmula molecular |
C12H14O |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
(E)-1-(4-methylphenyl)pent-1-en-3-one |
InChI |
InChI=1S/C12H14O/c1-3-12(13)9-8-11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3/b9-8+ |
Clave InChI |
OTTJJFYEUATJLN-CMDGGOBGSA-N |
SMILES isomérico |
CCC(=O)/C=C/C1=CC=C(C=C1)C |
SMILES canónico |
CCC(=O)C=CC1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-[(2-ethoxynaphthalen-1-yl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B14153461.png)
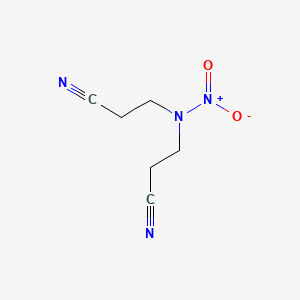
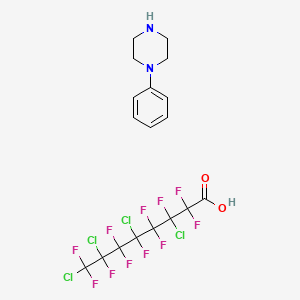
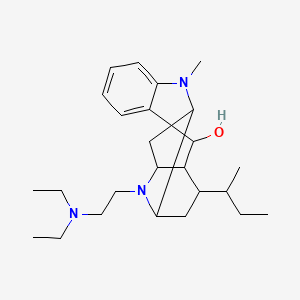
![3-tert-butyl-N'-[(E)-pyridin-4-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B14153500.png)
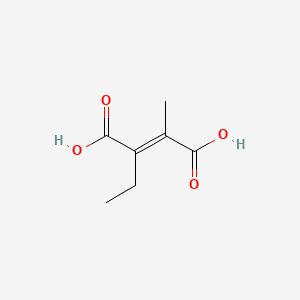
![4-[3-(2,4-dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B14153516.png)
![6-methyl-2,4-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B14153522.png)
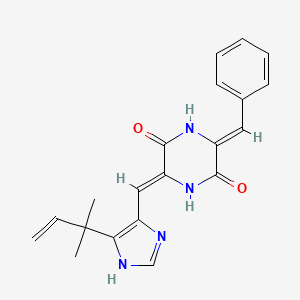
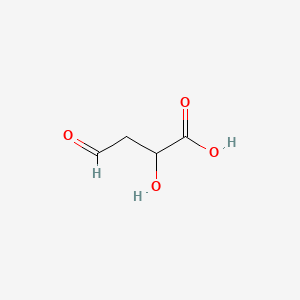
![Methyl 4-[(3-nitro-2-oxochromen-4-yl)amino]benzoate](/img/structure/B14153540.png)
